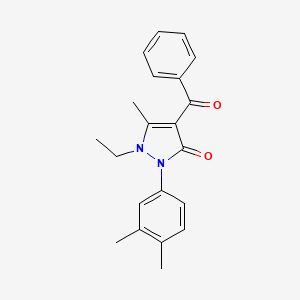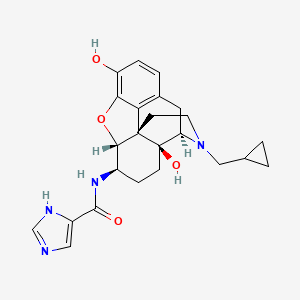
Cy7.5 hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7.5 hydrazide is a carbonyl-reactive dye derived from Cyanine7.5, a near-infrared fluorophore. This compound is particularly useful for labeling antibodies after periodate oxidation and other carbonyl compounds such as aldehydes and ketones. It has similar spectral properties to indocyanine green but boasts a higher quantum yield of fluorescence, making it ideal for in vivo imaging .
Preparation Methods
The synthesis of Cy7.5 hydrazide involves the reaction of Cyanine7.5 with hydrazine derivatives under specific conditions. The process typically includes:
Reaction of Cyanine7.5 with Hydrazine: Cyanine7.5 is reacted with hydrazine or its derivatives in a suitable solvent, such as dimethyl sulfoxide, under controlled temperature and pH conditions.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography or gel filtration to obtain the pure this compound
Chemical Reactions Analysis
Cy7.5 hydrazide undergoes several types of chemical reactions:
Oxidation: It can react with oxidizing agents to form various oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include periodate for oxidation and hydrazine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cy7.5 hydrazide has a wide range of scientific research applications:
Chemistry: It is used for labeling carbonyl compounds, enabling the study of various chemical reactions and processes.
Biology: this compound is employed in the labeling of antibodies and other biomolecules, facilitating the study of biological processes and interactions.
Medicine: Its near-infrared fluorescence properties make it ideal for in vivo imaging, aiding in the diagnosis and monitoring of diseases.
Industry: This compound is used in the development of fluorescent probes and sensors for various industrial applications .
Mechanism of Action
The mechanism of action of Cy7.5 hydrazide involves its reaction with carbonyl groups in target molecules. The hydrazide group reacts with aldehydes and ketones to form stable hydrazone linkages. This reaction enables the labeling of target molecules, allowing for their detection and analysis. The near-infrared fluorescence of this compound facilitates its use in imaging applications, providing high sensitivity and specificity .
Comparison with Similar Compounds
Cy7.5 hydrazide is unique due to its high quantum yield of fluorescence and near-infrared properties. Similar compounds include:
Cyanine7 hydrazide: Another near-infrared fluorophore with similar properties but lower quantum yield.
Indocyanine green: A widely used near-infrared dye with lower fluorescence quantum yield compared to this compound.
Cyanine5.5 hydrazide: A related compound with different spectral properties and applications .
This compound stands out due to its superior fluorescence properties, making it highly suitable for sensitive imaging applications.
Properties
Molecular Formula |
C45H52Cl2N4O |
|---|---|
Molecular Weight |
735.8 g/mol |
IUPAC Name |
[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C45H50N4O.2ClH/c1-44(2)39(48(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)49(40)29-12-6-7-20-41(50)47-46;;/h8-11,16-19,21-28,30H,6-7,12-15,20,29,46H2,1-5H3;2*1H |
InChI Key |
ZOOGOIXNYBHUPU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)N[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
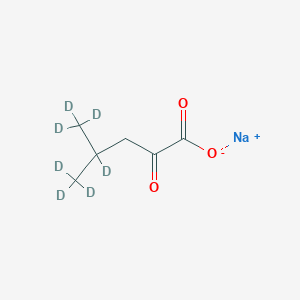
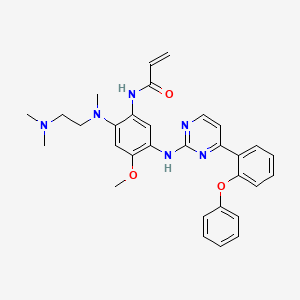
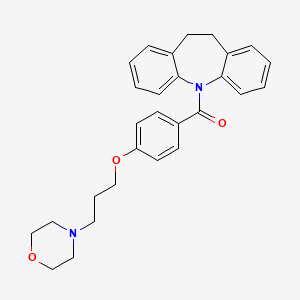
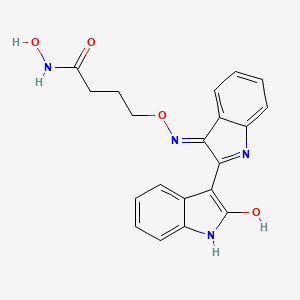
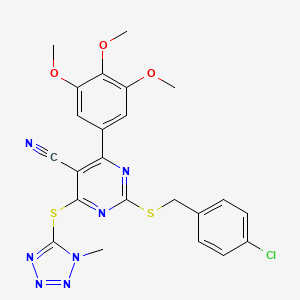
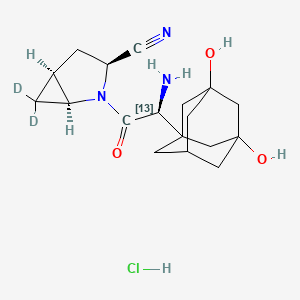
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
